

# Biological activity of N-(4-Methoxyphenyl)-3-oxobutanamide

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## Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)-3-oxobutanamide

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## An In-depth Technical Guide to the Biological Activity of N-(4-Methoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-(4-Methoxyphenyl)-3-oxobutanamide** is a chemical entity belonging to the class of acetoacetanilide derivatives. While direct and extensive research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active compounds. This technical guide synthesizes the available information on structurally related molecules to postulate the potential biological activities, mechanisms of action, and therapeutic applications of **N-(4-Methoxyphenyl)-3-oxobutanamide**. We will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and anthelmintic agent. This document provides a comprehensive framework for initiating research on this compound, complete with detailed experimental protocols and hypothesized signaling pathways to guide future investigations.

## Introduction and Chemical Profile

**N-(4-Methoxyphenyl)-3-oxobutanamide**, also known as 4'-Methoxyacetoacetanilide, possesses a core structure characterized by a methoxy-substituted phenyl ring linked to a 3-oxobutanamide moiety<sup>[1][2]</sup>. This scaffold is a versatile platform in medicinal chemistry, lending

itself to a variety of chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

- IUPAC Name: **N-(4-methoxyphenyl)-3-oxobutanamide**[\[1\]](#)
- Molecular Formula:  $C_{11}H_{13}NO_3$ [\[2\]](#)
- Molecular Weight: 207.23 g/mol [\[2\]](#)
- CAS Registry Number: 5437-98-9[\[2\]](#)

## Synthesis

The synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide** can be achieved through a standard condensation reaction between a substituted aniline and a  $\beta$ -keto ester. Specifically, this involves the reaction of 4-methoxyaniline with ethyl acetoacetate. This well-established synthetic route is adaptable for producing a variety of N-aryl-3-oxobutanamides[\[3\]](#).

A general workflow for the synthesis is depicted below:



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Caption: General workflow for the synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide**.

## Potential Biological Activities

Based on the biological activities of structurally similar compounds, **N-(4-Methoxyphenyl)-3-oxobutanamide** is hypothesized to possess anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.

## Anticancer Activity

Derivatives of 3-oxobutanamides and compounds containing the N-(4-methoxyphenyl) moiety have demonstrated notable anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines[4][5]. The proposed mechanisms often involve the inhibition of cell proliferation and the induction of apoptosis[3]. Another study identified a derivative of N-(4-methoxyphenyl) as a potent inhibitor of tubulin polymerization, a critical process in cell division[6].

Conversely, the introduction of a 4-methoxyphenyl group in some acrylamide–PABA analogs led to a decrease in cytotoxic efficacy against certain cancer cell lines, suggesting that the overall molecular structure is critical for activity[7].

#### Quantitative Data for Structurally Related Anticancer Agents

Compound	Cell Line	Assay Type	IC <sub>50</sub> (μM)	Reference
N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide	A498	Cell Proliferation	1.94	[3]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone	U-87	Cytotoxicity (MTT Assay)	Most active in series	[4][5]
Acrylamide–PABA analog with 4-methoxyphenyl group (4e)	MCF-7	Antiproliferative	64.61	[7]

## Antimicrobial Activity

The 3-oxobutanamide core is a versatile scaffold for synthesizing heterocyclic compounds with antimicrobial properties[3]. While direct data for **N-(4-Methoxyphenyl)-3-oxobutanamide** is unavailable, derivatives of 2-benzylidene-3-oxobutanamide have shown significant antibacterial activity against resistant pathogens like Methicillin-resistant *Staphylococcus aureus* (MRSA)[8]. Natural compounds containing a methoxyphenyl group have also demonstrated antimicrobial activity against foodborne pathogens[9][10].

## Anti-inflammatory Activity

Several compounds with a methoxyphenyl moiety have been reported to possess anti-inflammatory properties[11]. For example, 4-methoxycinnamyl p-coumarate, isolated from *Etlingera pavieana*, has shown in vivo anti-inflammatory effects by suppressing ear and paw edema in rats[12]. The mechanism of action for such compounds often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, and the modulation of signaling pathways such as NF-κB and MAPK[13][14].

## Anthelmintic Activity

A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has displayed anthelmintic properties against the nematode *Toxocara canis*[15]. The proposed mechanism, similar to other benzimidazoles, involves binding to tubulins of the parasites, which disrupts glucose uptake and leads to their death[15]. This suggests that the N-(4-methoxyphenyl) group may contribute to this biological activity.

## Experimental Protocols

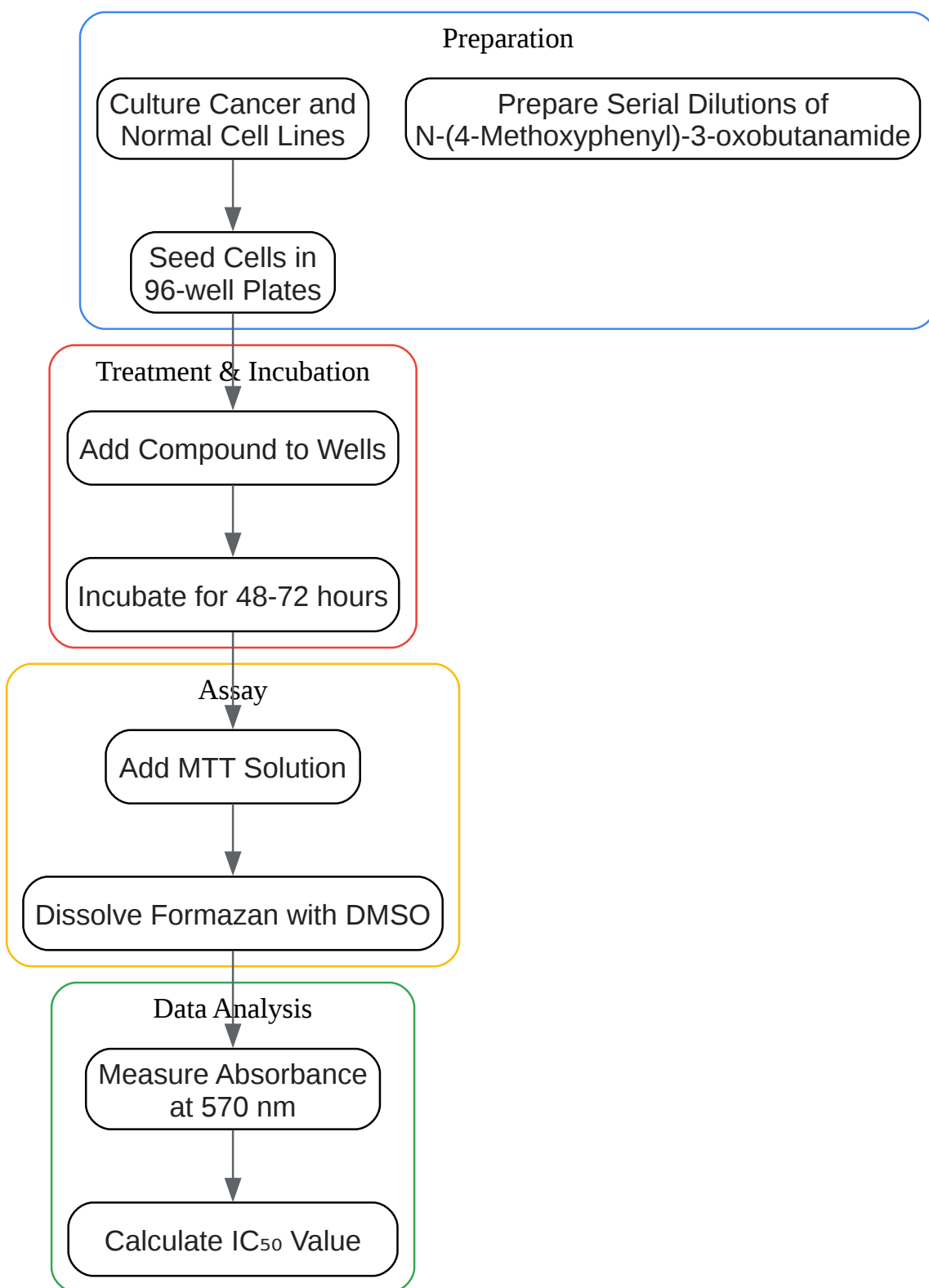
To validate the hypothesized biological activities of **N-(4-Methoxyphenyl)-3-oxobutanamide**, the following detailed experimental protocols are proposed.

### In Vitro Anticancer Activity Assessment

**Objective:** To determine the cytotoxic and antiproliferative effects of **N-(4-Methoxyphenyl)-3-oxobutanamide** on various cancer cell lines.

**Protocol:** MTT Assay for Cytotoxicity

- Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, U-87, A549) and a normal cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare a stock solution of **N-(4-Methoxyphenyl)-3-oxobutanamide** in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 to 100  $\mu$ M). Add the compound dilutions to the respective wells and incubate for 48-72 hours.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC<sub>50</sub> value.



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Caption: Workflow for the MTT cytotoxicity assay.

## Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of **N-(4-Methoxyphenyl)-3-oxobutanamide** against a panel of pathogenic bacteria.

Protocol: Broth Microdilution Method

- Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) strains[8].
- Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard.
- Serial Dilution: Perform two-fold serial dilutions of **N-(4-Methoxyphenyl)-3-oxobutanamide** in Mueller-Hinton Broth (MHB) in a 96-well plate.
- Inoculation: Add the standardized bacterial inoculum to each well.
- Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[16].

## In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory potential of **N-(4-Methoxyphenyl)-3-oxobutanamide** by measuring its effect on nitric oxide production in LPS-stimulated macrophages.

Protocol: Nitric Oxide (NO) Production Assay

- Cell Culture: Culture RAW 264.7 macrophage cells.
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

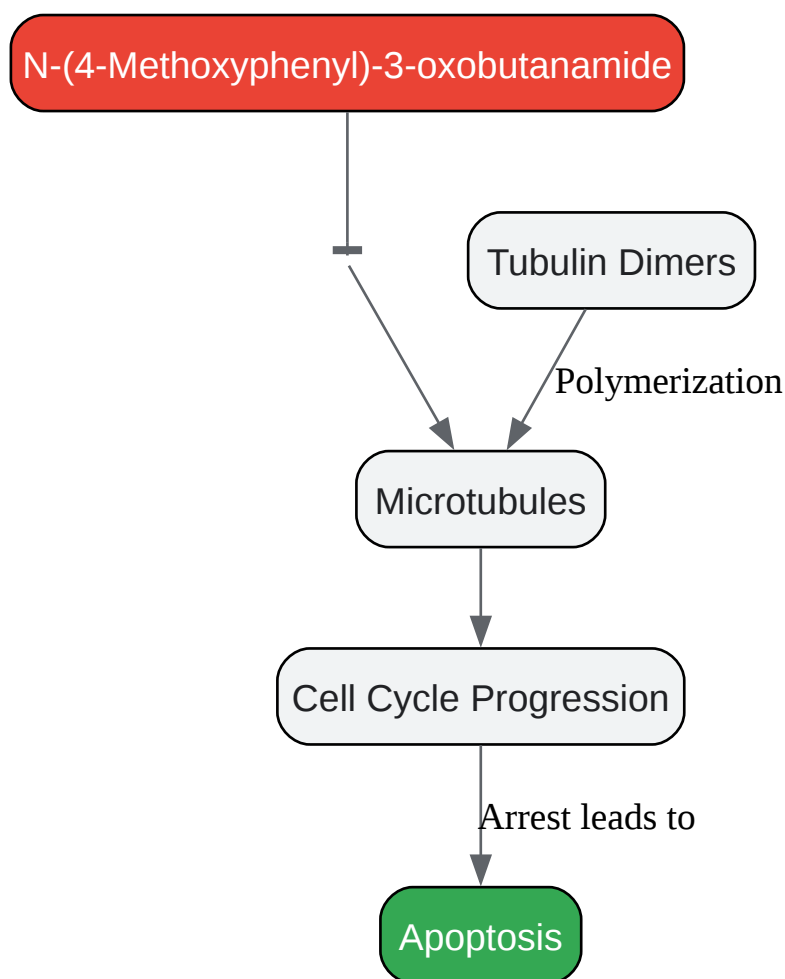
- **Compound Treatment:** Treat the cells with various concentrations of **N-(4-Methoxyphenyl)-3-oxobutanamide** for 1 hour.
- **LPS Stimulation:** Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
- **Nitrite Measurement:** Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
- **Data Analysis:** Determine the inhibitory effect of the compound on NO production.

## Hypothesized Mechanisms of Action

### Anticancer Mechanism: Tubulin Polymerization Inhibition

Based on the activity of related compounds, **N-(4-Methoxyphenyl)-3-oxobutanamide** may exert its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[6].



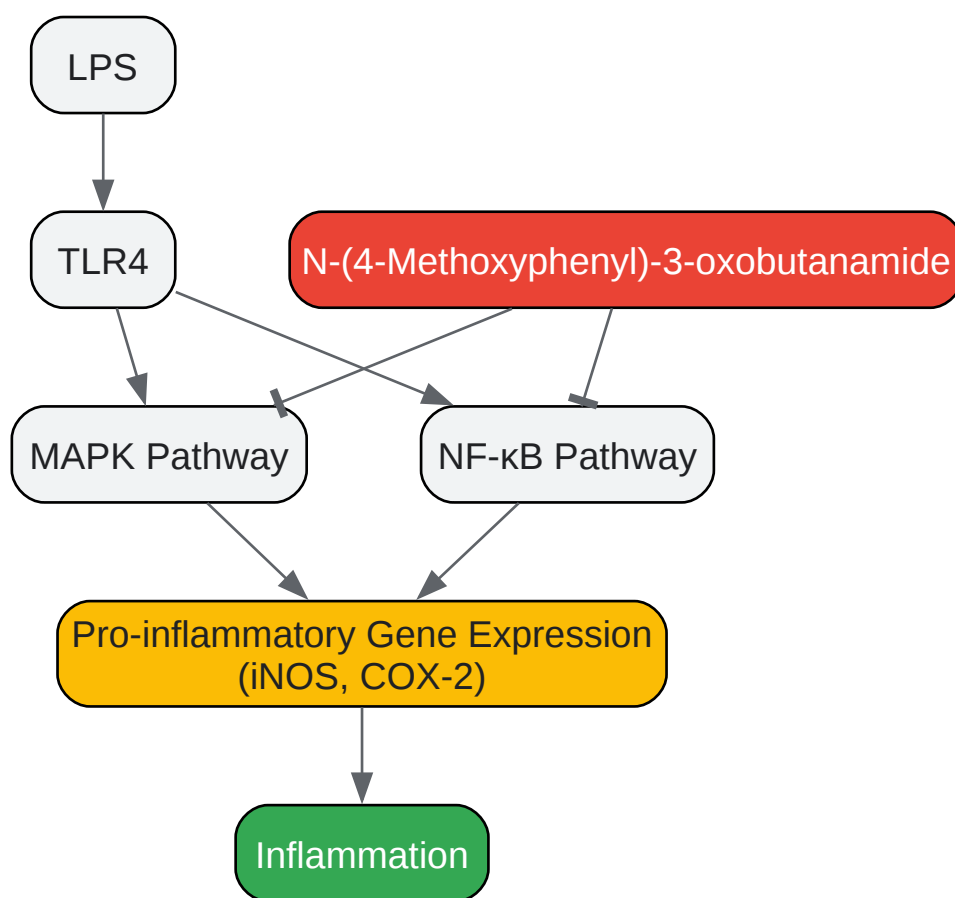


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Caption: Hypothesized mechanism of tubulin polymerization inhibition.

## Anti-inflammatory Mechanism: NF- $\kappa$ B and MAPK Signaling Pathway Inhibition

The anti-inflammatory effects of **N-(4-Methoxyphenyl)-3-oxobutanamide** may be mediated through the inhibition of the NF- $\kappa$ B and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators[13][14].



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Caption: Hypothesized anti-inflammatory signaling pathway.

## Conclusion and Future Directions

**N-(4-Methoxyphenyl)-3-oxobutanamide** represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this compound is limited, evidence from structurally related molecules strongly suggests its potential as an anticancer, antimicrobial, anti-inflammatory, and anthelmintic agent. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid foundation for future research. Further investigation, including the proposed *in vitro* and subsequent *in vivo* studies, is warranted to fully elucidate the therapeutic potential of **N-(4-Methoxyphenyl)-3-oxobutanamide**. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of new derivatives, will also be crucial in optimizing its biological activities.

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